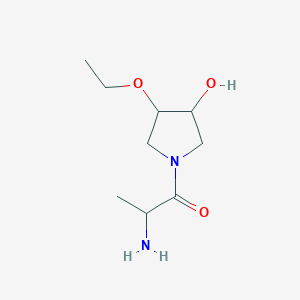

1-Amino-4-methoxypyrrolidin-3-ol

Descripción general

Descripción

Molecular Structure Analysis

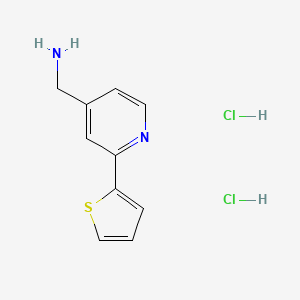

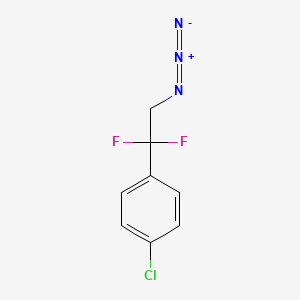

The pyrrolidine ring, a five-membered nitrogen heterocycle, is a key feature of this compound. The ring’s non-planarity allows for increased three-dimensional coverage, a phenomenon called “pseudorotation”. The sp3-hybridization of the ring allows for efficient exploration of the pharmacophore space .Aplicaciones Científicas De Investigación

Antitumor Activity

Researchers have investigated the antitumor potential of compounds related to 1-Amino-4-methoxypyrrolidin-3-ol. One study synthesized a series of 1,7-disubstituted-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, finding that certain aminopyrrolidine derivatives, including the trans-3-amino-4-methoxypyrrolidinyl derivative, showed moderate cytotoxic activity against murine and human tumor cell lines. These findings indicate that specific structural modifications, such as the incorporation of a 2-thiazolyl group and aminopyrrolidine at key positions, enhance antitumor activity (Tomita et al., 2002).

Biological Activities of Triazole Scaffolds

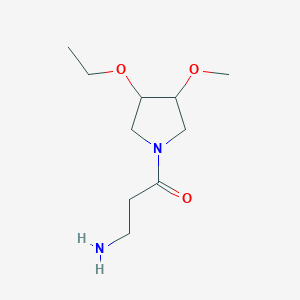

Another study focused on the synthesis of N-substituted pyrrolidine derivatives bearing a 1,2,4-triazole ring, which demonstrated significant biological activities. The trans 1-(4-methoxypyrrolidin-3-yl)-1H-1,2,4-triazole hydrochloride salt, prepared in this research, was used as a precursor for further chemical transformations, suggesting its utility in creating biologically active compounds with potential applications in drug development (Prasad et al., 2021).

Synthesis of Aminopyrrolidines and Piperidines

Research into the synthesis of 3-aminopyrrolidines and piperidines from endocyclic enamine derivatives indicates that reactions of endocyclic enecarbamates can form functionalized 3-aminopyrrolidines and piperidines. These findings reveal methodologies for creating N-acyl-3-amino-2-methoxypyrrolidines, which could be beneficial in the synthesis of novel organic compounds for various applications (Matos et al., 2001).

Enantioselective Synthesis Applications

In the context of asymmetric synthesis, one study reported the enantioselective synthesis of syn/anti-1,3-amino alcohols, demonstrating a method that could be applied to create bioactive molecules, including those related to this compound (Jha et al., 2010).

Direcciones Futuras

While specific future directions for 1-Amino-4-methoxypyrrolidin-3-ol are not mentioned in the search results, the field of drug conjugates as drug delivery systems for the treatment of cancer continues to advance with the application of new technologies . This could potentially include compounds like this compound.

Mecanismo De Acción

Target of action

Compounds with a pyrrolidine ring, like this one, are often used by medicinal chemists to obtain compounds for the treatment of various human diseases .

Mode of action

Without specific information on “1-Amino-4-methoxypyrrolidin-3-ol”, it’s challenging to detail its mode of action. Pyrrolidine derivatives are known to interact with their targets in a variety of ways, often involving binding to specific receptors or enzymes, which can lead to changes in cellular processes .

Biochemical pathways

Pyrrolidine derivatives can influence a variety of biochemical pathways depending on their specific targets .

Pharmacokinetics

Pyrrolidine derivatives are generally well-absorbed and can be designed to have favorable pharmacokinetic properties .

Result of action

Pyrrolidine derivatives can have a variety of effects depending on their specific targets and mode of action .

Action environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of pyrrolidine derivatives .

Análisis Bioquímico

Biochemical Properties

1-Amino-4-methoxypyrrolidin-3-ol plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as pyruvate dehydrogenase, which is crucial for the tricarboxylic acid (TCA) cycle. The interaction of this compound with pyruvate dehydrogenase enhances the enzyme’s activity, thereby promoting the conversion of pyruvate to acetyl-CoA, a key step in cellular respiration . Additionally, this compound has been shown to bind to various proteins, altering their conformation and activity, which can have downstream effects on cellular processes.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been found to modulate the activity of signaling pathways such as the Akt pathway, which is involved in cell growth and survival . By interacting with key proteins in these pathways, this compound can enhance or inhibit their activity, leading to changes in gene expression and metabolic flux. For example, it has been observed to upregulate the expression of genes involved in glucose metabolism, thereby increasing cellular glucose uptake and utilization .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound binds to the active sites of enzymes such as pyruvate dehydrogenase, enhancing their catalytic activity . Additionally, it can inhibit the activity of certain enzymes by binding to allosteric sites, leading to conformational changes that reduce enzyme activity. These interactions result in alterations in cellular metabolism and gene expression, contributing to the compound’s overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a reduction in its biochemical activity . Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in metabolic pathways and gene expression . These effects are particularly evident in in vitro studies, where the compound’s stability and degradation can be closely monitored.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance metabolic activity and improve cellular function without causing significant adverse effects . At higher doses, it can induce toxic effects, including cellular apoptosis and necrosis . These threshold effects highlight the importance of careful dosage optimization in experimental studies to avoid potential toxicity while maximizing the compound’s beneficial effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the TCA cycle and glucose metabolism. It interacts with enzymes such as pyruvate dehydrogenase and pyruvate kinase, influencing their activity and thereby affecting metabolic flux . The compound’s effects on these pathways can lead to changes in metabolite levels, such as increased production of acetyl-CoA and ATP, which are essential for cellular energy production .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It has been observed to bind to specific transporters that facilitate its uptake into cells, where it can then interact with intracellular biomolecules . The compound’s distribution within cells is influenced by its binding to proteins that direct its localization to specific cellular compartments, such as the mitochondria and cytoplasm .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize to the mitochondria, where it can influence mitochondrial function and energy production . Additionally, it can be directed to other cellular compartments, such as the cytoplasm and nucleus, through targeting signals and post-translational modifications . These localization patterns are essential for the compound’s ability to modulate cellular processes and biochemical reactions.

Propiedades

IUPAC Name |

1-amino-4-methoxypyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2/c1-9-5-3-7(6)2-4(5)8/h4-5,8H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLTLBCNONDZSNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CN(CC1O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-Bromo-5-cyano-3-(trifluoromethyl)phenyl]acetic acid](/img/structure/B1478057.png)

![methyl (2R)-2-[(2S)-piperidin-2-ylformamido]propanoate hydrochloride](/img/structure/B1478060.png)

![4-[Fluoro(2-fluorophenyl)methyl]piperidine hydrochloride](/img/structure/B1478071.png)

![Dimethyl[2-methyl-2-(piperidin-4-yl)propyl]amine dihydrochloride](/img/structure/B1478072.png)